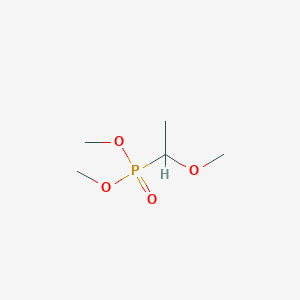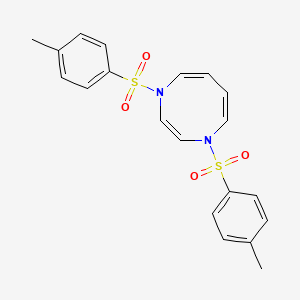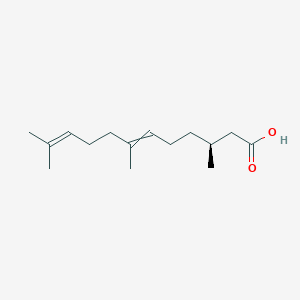
(3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid is an organic compound characterized by its unique structure, which includes a dodeca (12-carbon) backbone with three methyl groups and two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction conditions often require anhydrous (water-free) environments and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium or platinum are often used to facilitate the formation of the desired product. The reaction conditions are carefully controlled to optimize temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
(3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in biological pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact pathways and targets depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3,7,11-Trimethyldodeca-6,10-dienoic acid: This is the enantiomer of (3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid, differing only in the spatial arrangement of atoms.
(3S)-3,7,11-Trimethyl-6,10-dodecadienoic acid: A closely related compound with a similar structure but different stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Propriétés
Numéro CAS |
60149-01-1 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
(3S)-3,7,11-trimethyldodeca-6,10-dienoic acid |
InChI |
InChI=1S/C15H26O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,14H,5-6,8,10-11H2,1-4H3,(H,16,17)/t14-/m0/s1 |
Clé InChI |
HDAQPCUHLCPEHS-AWEZNQCLSA-N |
SMILES isomérique |
C[C@@H](CCC=C(C)CCC=C(C)C)CC(=O)O |
SMILES canonique |
CC(CCC=C(C)CCC=C(C)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
![Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-](/img/structure/B14614181.png)
![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)
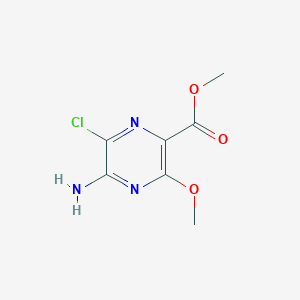
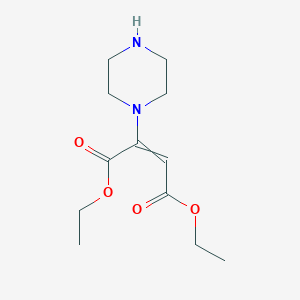


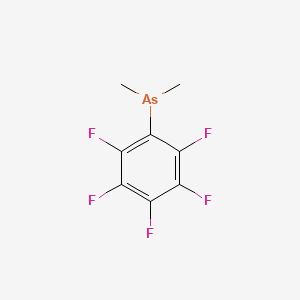

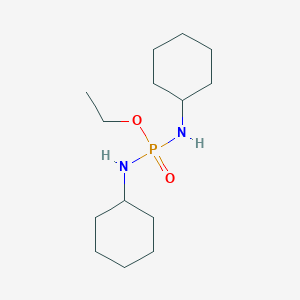
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
